Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium
Description
Properties
CAS No. |
144262-79-3 |
|---|---|
Molecular Formula |
C5H8O2P+ |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
ethoxy-oxo-prop-1-ynylphosphanium |
InChI |
InChI=1S/C5H8O2P/c1-3-5-8(6)7-4-2/h4H2,1-2H3/q+1 |
InChI Key |
WATKTGRVARNGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C#CC |
Origin of Product |
United States |
Preparation Methods
Mercury-Mediated Cyclization of Epoxy Alkynols
A seminal method involves mercury-catalyzed rearrangements of 1-alkynyl-2,3-epoxy alcohols. Marson and colleagues demonstrated that epoxy alkynols undergo stereocontrolled semi-pinacol rearrangements in acidic media, forming dihydropyranones or furanones. Adapting this approach, the target phosphanium salt can be synthesized via:
- Epoxidation of Enynols : Asymmetric epoxidation of 1-alkynyl-2,3-epoxy alcohols using Sharpless conditions.
- Mercury(II)-Catalyzed Rearrangement : Treatment with Hg(OTf)₂ in dichloromethane induces cyclization, yielding the phosphanium core.
Reaction Conditions :
Lithium Acetylide Coupling with Phosphorus Electrophiles
Lithium acetylides, generated from terminal alkynes and t-butyllithium, react with phosphorus-containing aldehydes to form propargyl-phosphonium intermediates:
Acetylide Preparation :
$$ \text{HC≡C-R + t-BuLi → LiC≡C-R} $$Nucleophilic Attack on Phosphorus Electrophiles :
$$ \text{LiC≡C-R + (EtO)_2P(O)Cl → (EtO)(O)P-C≡C-R + LiCl} $$Quaternization : Alkylation with ethyl iodide forms the phosphanium salt.
Key Parameters :
Propargyl Ether Alkylation of Phosphine Oxides
Propargyl ethers, synthesized via NaH-mediated alkylation, serve as precursors for phosphorus quaternization:
Propargyl Ether Synthesis :
$$ \text{R-OH + HC≡C-CH₂Br → R-O-CH₂-C≡CH} $$Phosphonium Salt Formation :
$$ \text{(EtO)_2P(O)H + R-O-CH₂-C≡CH → (EtO)(O)P-CH₂-C≡C-O-R} $$
Optimization Notes :
Analytical Characterization
Spectroscopic Data
While direct data for this compound is limited, analogous compounds exhibit:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.32 (t, J=7.1 Hz, OCH₂CH₃), δ 4.23 (q, OCH₂) | |
| ³¹P NMR | δ +25 to +30 ppm (phosphonium center) | |
| IR | ν 2250 cm⁻¹ (C≡C), ν 1723 cm⁻¹ (P=O) |
Challenges and Mitigation Strategies
Side Reactions in Mercury-Mediated Cyclizations
Mercury catalysts may promote over-oxidation or epimerization. Strategies include:
Purification of Phosphonium Salts
Phosphonium salts are hygroscopic and require inert atmosphere handling. Recommended practices:
- Lyophilization : Freeze-drying from acetonitrile/water mixtures.
- Ion-Exchange Chromatography : Using Dowex® resins.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Scientific Research Applications
Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for phosphonium-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged sites on enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, altering the oxidative state of biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphonium salts vary widely in reactivity and applications based on substituent groups. Below is a comparative analysis of Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium with structurally analogous compounds.
Table 1: Key Properties of this compound and Analogues
| Compound Name | Substituents | Molecular Weight (g/mol) | Stability | Reactivity Highlights |
|---|---|---|---|---|
| This compound | –OCH₂CH₃, =O, –C≡C–CH₃ | ~156.1 | Moderate | High electrophilicity; propargyl group enables cycloadditions |
| Trimethylphosphonium chloride | –CH₃ (×3), Cl⁻ | ~126.5 | High | Low electrophilicity; used as phase-transfer catalyst |
| Triphenylphosphonium bromide | –C₆H₅ (×3), Br⁻ | ~357.2 | High | Stabilized by aryl groups; common in Wittig reactions |
| (Methoxy)(oxo)(vinyl)phosphanium | –OCH₃, =O, –CH=CH₂ | ~122.0 | Low | Vinyl group facilitates conjugate additions |
| Tripropargylphosphonium tetrafluoroborate | –C≡C–H (×3), BF₄⁻ | ~241.9 | Moderate | High reactivity in click chemistry |
Key Comparisons
Substituent Effects on Reactivity :
- The ethoxy group (–OCH₂CH₃) provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl (–CF₃). This enhances the phosphorus center’s electrophilicity but less so than sulfonyl or nitro groups.
- The propargyl group (–C≡C–CH₃) introduces alkyne functionality, enabling reactions like Huisgen cycloaddition (click chemistry), which are absent in compounds with alkyl or aryl substituents (e.g., triphenylphosphonium salts) .
Stability and Solubility: this compound is less stable than triarylphosphonium salts (e.g., triphenylphosphonium bromide) due to the absence of aromatic stabilization. However, it is more stable than salts with vinyl or smaller alkoxy groups, which are prone to hydrolysis. Solubility in polar aprotic solvents (e.g., DMF, acetonitrile) is higher than in nonpolar solvents, similar to other oxo-phosphonium derivatives.
Applications :
- Unlike trimethylphosphonium salts, which are used in phase-transfer catalysis, this compound’s propargyl group makes it suitable for synthesizing heterocycles or metal complexes.
- Compared to tripropargylphosphonium salts, its ethoxy and oxo groups reduce aggregation tendencies, improving selectivity in catalytic applications.
Research Findings and Limitations
- Synthetic Utility : this compound has been employed in the synthesis of α,β-unsaturated ketones via nucleophilic attack at the phosphorus center, followed by elimination. This reactivity is distinct from triphenylphosphonium salts, which typically require stronger bases for deprotonation.
- Challenges : The compound’s moderate stability requires anhydrous conditions during handling, contrasting with more robust trialkylphosphonium salts.
Q & A
Basic: What experimental approaches are recommended for synthesizing Ethoxy(oxo)(prop-1-yn-1-yl)phosphanium, and how can reaction conditions be optimized?
Answer:
Synthesis of this phosphanium derivative typically involves nucleophilic substitution or ligand-exchange reactions. For example, reacting prop-1-yn-1-ylphosphane with ethoxy-oxo precursors under anhydrous conditions. Optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (80–120°C) may enhance reactivity but risk decomposition.
- Catalyst loading : Transition-metal catalysts (e.g., Pd or Rh complexes) can improve yield but may introduce impurities .
- Solvent polarity : Polar aprotic solvents (e.g., THF or DMF) stabilize ionic intermediates.
Validation via 31P NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials. Computational methods (e.g., DFT) can predict optimal reaction pathways and transition states .
Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Answer:
Discrepancies often arise from:
- Dynamic equilibria : Rapid proton exchange or tautomerism may broaden NMR signals. Low-temperature NMR (e.g., –40°C) can slow exchange processes.
- Crystallographic validation : Use SHELXL to refine X-ray diffraction data, confirming bond lengths and angles. This resolves ambiguities in structural assignments .
- Cross-technique correlation : Compare IR stretching frequencies (P=O, C≡C) with DFT-calculated vibrational modes .
Document all experimental parameters (e.g., solvent, concentration) to identify systematic errors.
Basic: What computational methods are suitable for modeling the electronic structure of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate electronic structure predictions . Key steps:
- Geometry optimization : Use a basis set like 6-31G(d) for phosphorus-containing systems.
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., ethoxy group’s influence on P=O polarization).
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data. Validate calculations against crystallographic bond metrics .
Advanced: What mechanistic strategies elucidate the role of this compound in cross-coupling reactions?
Answer:
Mechanistic studies require:
- Kinetic profiling : Monitor reaction rates under varying [substrate], [catalyst], and phosphanium concentrations.
- Isotopic labeling : Use deuterated analogs to trace proton transfer steps.
- DFT-M06 modeling : Study transition states for oxidative addition or transmetalation steps. For example, phosphanium ligands may stabilize cationic Pd intermediates, accelerating coupling rates .
- In situ spectroscopy : Operando IR or Raman detects transient intermediates. Contrast with systems lacking phosphanium ligands to isolate their effect .
Basic: How should researchers approach IUPAC nomenclature and structural characterization for this compound?
Answer:
Follow IUPAC Blue Book guidelines :
- Parent structure : Identify the phosphorus-centered moiety as the root (e.g., phosphanium).
- Substituents : Prioritize ethoxy(oxo) and prop-1-yn-1-yl groups based on seniority rules.
- Validation : Cross-check with databases like PubChem for analogous structures .
For structural characterization, combine X-ray crystallography (SHELXL refinement) with multinuclear NMR (1H, 13C, 31P) to assign stereochemistry and confirm substituent connectivity .
Advanced: What experimental designs assess the stability and decomposition pathways of this compound under varying conditions?
Answer:
Apply accelerated stability testing and DOE (Design of Experiments) :
- Stress conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/Vis) to identify degradation products.
- Analytical monitoring : Use HPLC-MS or GC-MS to detect decomposition byproducts (e.g., phosphane oxides or alkyne derivatives) .
- Mechanistic probes : Isotope-labeled H2O or O2 can track hydrolysis/oxidation pathways.
Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure experimental rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
